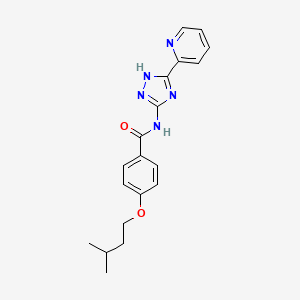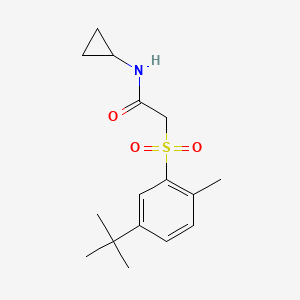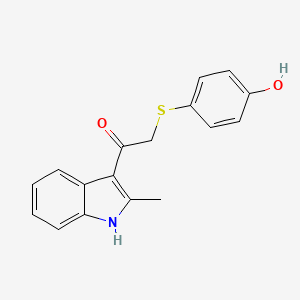
4-(3-methylbutoxy)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-methylbutoxy)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as MPTB and is a member of the triazole family of compounds. MPTB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 407.5 g/mol.
Mecanismo De Acción
The exact mechanism of action of MPTB is not yet fully understood, but studies have shown that it is likely to involve the inhibition of certain enzymes that are involved in cancer cell growth and proliferation. MPTB has been found to inhibit the activity of both topoisomerase I and II, which are enzymes that are involved in DNA replication and repair.
Biochemical and Physiological Effects:
MPTB has been found to have a number of biochemical and physiological effects. Studies have shown that MPTB can induce apoptosis, or programmed cell death, in cancer cells. Additionally, MPTB has been found to inhibit the growth and proliferation of cancer cells, as well as to induce cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPTB in lab experiments is its cytotoxic effects on cancer cells. This makes it a promising candidate for the development of new cancer therapies. Additionally, MPTB has been found to be relatively easy to synthesize, which makes it more accessible for researchers. However, one limitation of using MPTB in lab experiments is that its exact mechanism of action is not yet fully understood. Additionally, more research is needed to determine the safety and efficacy of MPTB for use in humans.
Direcciones Futuras
There are a number of potential future directions for research on MPTB. One area of focus could be on further understanding the mechanism of action of MPTB, in order to develop more targeted cancer therapies. Additionally, more research is needed to determine the safety and efficacy of MPTB for use in humans. Other potential future directions could include investigating the use of MPTB in combination with other cancer therapies, or exploring its potential applications in other areas of scientific research.
Métodos De Síntesis
MPTB can be synthesized using a variety of methods, including the reaction of 4-bromo-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide with 3-methylbutanol in the presence of a base. This reaction results in the formation of MPTB with a yield of approximately 70%.
Aplicaciones Científicas De Investigación
MPTB has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that MPTB has cytotoxic effects on cancer cells, making it a promising candidate for the development of new cancer therapies. Additionally, MPTB has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Propiedades
IUPAC Name |
4-(3-methylbutoxy)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13(2)10-12-26-15-8-6-14(7-9-15)18(25)22-19-21-17(23-24-19)16-5-3-4-11-20-16/h3-9,11,13H,10,12H2,1-2H3,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMCMVYPYXNNCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=O)NC2=NNC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methylbutoxy)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(dimethylamino)-2-methylphenyl]-4-methylsulfonylbenzamide](/img/structure/B7547239.png)


![2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]quinazolin-4-amine](/img/structure/B7547268.png)
![2-[4-(4-Chlorophenyl)piperazin-1-yl]quinazolin-4-amine](/img/structure/B7547271.png)
![N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide](/img/structure/B7547283.png)
![4-fluoro-N'-[2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B7547290.png)
![N-methyl-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7547299.png)
![N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547306.png)

![2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7547321.png)

![2-[[4-(Hydroxymethyl)piperidin-1-yl]methyl]indolizine-1-carbonitrile](/img/structure/B7547326.png)
![1-(2-Methylpropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B7547334.png)